molecular formula C10H13NO3 B14279140 N-(3-Ethoxy-4-hydroxyphenyl)acetamide CAS No. 135325-75-6

N-(3-Ethoxy-4-hydroxyphenyl)acetamide

Cat. No.: B14279140
CAS No.: 135325-75-6
M. Wt: 195.21 g/mol
InChI Key: TWCZYZFDODHXDK-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide and is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)acetamide typically begins with 3-ethoxy-4-hydroxybenzaldehyde and acetic anhydride.

    Reaction Conditions: The reaction involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Ethoxy-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(3-Ethoxy-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antioxidant Properties: It exhibits antioxidant properties, which are explored for therapeutic applications.

Medicine:

    Pharmaceuticals: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)acetamide:

    N-(3-Chloro-4-hydroxyphenyl)acetamide: This compound has similar structural features but includes a chlorine atom, which alters its reactivity and applications.

Uniqueness:

    Ethoxy Group: The presence of the ethoxy group in N-(3-Ethoxy-4-hydroxyphenyl)acetamide provides unique reactivity and potential for further functionalization compared to its analogs.

    Hydroxy Group Position: The position of the hydroxy group on the phenyl ring influences the compound’s chemical behavior and interactions with biological targets.

Properties

CAS No.

135325-75-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-(3-ethoxy-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-8(11-7(2)12)4-5-9(10)13/h4-6,13H,3H2,1-2H3,(H,11,12)

InChI Key

TWCZYZFDODHXDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)O

Origin of Product

United States

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